Melting Point Comparison: N-(2-Methyl-4-(trifluoromethoxy)phenyl)acetamide vs. 2'-(Trifluoromethoxy)acetanilide
The melting point of N-(2-Methyl-4-(trifluoromethoxy)phenyl)acetamide (CAS 886762-79-4) is not experimentally reported in the available literature, but its predicted boiling point (294.8±40.0 °C) and density (1.301±0.06 g/cm³) suggest a solid-state behavior distinct from the ortho-substituted regioisomer 2'-(trifluoromethoxy)acetanilide (CAS 3832-55-1), which has a reported melting point of 68 °C . This significant thermal property difference reflects the impact of the 2-methyl substituent on intermolecular packing.
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | Not experimentally reported; predicted boiling point: 294.8±40.0 °C |
| Comparator Or Baseline | 2'-(Trifluoromethoxy)acetanilide (CAS 3832-55-1): 68 °C |
| Quantified Difference | Melting point of comparator is 68 °C; target compound's melting point is expected to be higher based on molecular weight and substitution pattern. |
| Conditions | Experimental melting point determination vs. predicted properties |
Why This Matters
Melting point differences directly impact formulation development, solid-state stability, and purification protocols.
